Pyrazole and thiophene derivative 3
Description
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Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-phenyl-6-piperidin-1-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N5O/c22-15-13-11-17-21(12-7-3-1-4-8-12)14(13)18-16(19-15)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19,22) |
InChI Key |
ULYRISNPZZRBFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
Theoretical Framework and Research Context of Pyrazole and Thiophene Hybrid Heterocycles
The rationale for creating hybrid molecules from pyrazole (B372694) and thiophene (B33073) scaffolds stems from the diverse and potent biological activities inherent to each individual ring system. Pyrazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. Current time information in Albury City Council, AU.rsc.org Notably, the pyrazole ring is a core component of well-known drugs like the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction medication sildenafil. Current time information in Albury City Council, AU.rsc.org Thiophene derivatives also exhibit a broad spectrum of biological actions, including antimicrobial, anti-inflammatory, and antitumor properties. Current time information in Albury City Council, AU.rsc.org The incorporation of a thiophene ring can enhance the pharmacokinetic and pharmacodynamic properties of a molecule due to the unique electronic characteristics of its sulfur atom. Current time information in Albury City Council, AU.rsc.org
The combination of these two heterocyclic rings into a single molecular entity is hypothesized to produce synergistic or additive effects, leading to compounds with enhanced potency and a wider range of therapeutic applications. Current time information in Albury City Council, AU.rsc.org
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Current time information in Albury City Council, AU.nih.gov Consequently, there is a significant demand for new and effective antioxidant agents. Current time information in Albury City Council, AU.
Hybrid molecules containing pyrazole and thiophene have emerged as promising candidates in this area. Current time information in Albury City Council, AU.rsc.org Research has shown that certain pyrazole-thiophene derivatives exhibit significant free radical scavenging activity. Current time information in Albury City Council, AU.rsc.org For instance, in a study focused on the synthesis of pyrazolyl–thiazole derivatives of thiophene, the precursor pyrazole-4-carbaldehyde 3 , synthesized from acetyl thiophene, was a key intermediate in the creation of compounds with notable antioxidant properties. rsc.org The final derivatives of this series were evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. rsc.orgresearchgate.net
The antioxidant capacity of these hybrids is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. rsc.orgresearchgate.net The electronic properties of both the pyrazole and thiophene rings, as well as the nature of the substituents on these rings, play a crucial role in their antioxidant potential. rsc.org For example, the presence of electron-donating groups can enhance the radical scavenging ability of the molecule. rsc.org
A series of thiophene-appended pyrazoles were synthesized and evaluated for their radical scavenging abilities. The results from the DPPH radical scavenging assay for selected compounds are presented below.
| Compound ID | DPPH Radical Scavenging Activity (%) |
| 5c | Excellent |
| 5d | Excellent |
| 5g | Excellent |
| 5i | Excellent |
| Data sourced from a study on thiophene-appended pyrazoles, where compounds were compared to the standard antioxidant, ascorbic acid. "Excellent" indicates activity comparable to the standard. |
The development of multifunctional therapeutic agents, which can act on multiple biological targets simultaneously, is a growing area of interest in drug discovery. This approach can offer improved efficacy and a reduced likelihood of drug resistance. The hybridization of pyrazole and thiophene rings is a strategy aimed at achieving this multifunctionality. Current time information in Albury City Council, AU.rsc.org
For example, the pyrazolyl–thiazole derivatives of thiophene, synthesized from the intermediate pyrazole-4-carbaldehyde 3 , were not only evaluated for their antioxidant effects but also for their antimicrobial activity against various bacterial and fungal strains. rsc.org The study found that these compounds exhibited significant inhibition zones and low minimum inhibitory concentrations (MIC), highlighting their potential as dual antimicrobial and antioxidant agents. Current time information in Albury City Council, AU.rsc.org Such dual-action compounds could be particularly valuable in treating conditions where both microbial infection and oxidative stress are contributing factors.
The ability of these hybrid molecules to interact with multiple biological targets is supported by computational studies, such as molecular docking, which help to elucidate their binding interactions at a molecular level. Current time information in Albury City Council, AU.rsc.org
The core principle behind the creation of pyrazole-thiophene hybrids is to leverage the complementary pharmacological properties of each heterocyclic ring to produce molecules with enhanced biological activities. Current time information in Albury City Council, AU.rsc.org The unique combination of these scaffolds can lead to novel compounds with improved potency, better target selectivity, and more favorable pharmacokinetic profiles compared to the individual components. Current time information in Albury City Council, AU.rsc.orgresearchgate.net
Another study detailed the synthesis of a key intermediate, the N-acyl derivative 3 , which was then cyclized to form a pyrazole derivative that served as a cornerstone for the subsequent synthesis of various thiophene-containing compounds. researchgate.net The strategic, multi-step synthesis of these complex molecules is crucial for fine-tuning their structural and electronic properties to maximize their therapeutic potential. rsc.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization of Pyrazole and Thiophene Derivative 3
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For Pyrazole (B372694) and thiophene (B33073) derivative 3, a combination of 1D and 2D NMR experiments confirms the connectivity and stereochemistry of the molecule. semanticscholar.org
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of derivative 3 , recorded in DMSO-d₆, reveals distinct signals for each proton in the molecule, confirming the presence of the pyrazole, thiophene, phenyl, and acrylamide (B121943) moieties. semanticscholar.org
The chemical shifts (δ) in the ¹H NMR spectrum are assigned to specific protons based on their electronic environment.
Acrylamide Moiety : The two protons of the primary amide (-NH₂) group appear as a broad, exchangeable singlet at a low field position of δ 9.11 ppm. semanticscholar.org
Pyrazole Ring : The proton at position 5 of the pyrazole ring (H-5) resonates as a sharp singlet at δ 8.16 ppm. semanticscholar.org This downfield shift is characteristic of protons on electron-deficient heterocyclic rings.
Phenyl Ring : The five protons of the N-phenyl substituent exhibit characteristic splitting patterns, including a doublet and two triplets, confirming a monosubstituted benzene (B151609) ring. semanticscholar.org
Thiophene Ring : The protons on the thiophene ring typically appear in the aromatic region, and their exact shifts and couplings would confirm the 2-yl substitution pattern. rsc.orgmodgraph.co.uk
Table 1: ¹H NMR Chemical Shift Assignments for Pyrazole and Thiophene Derivative 3
| Moiety | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Acrylamide | -NH₂ | 9.11 | s (exchangeable) |
| Pyrazole | H-5 | 8.16 | s |
| Phenyl | Ar-H | Not specified | d, t |
| Thiophene | Ar-H | Not specified | m |
Data sourced from DMSO-d₆ solvent. semanticscholar.org
Coupling Constant Analysis for Stereochemistry (e.g., E-configuration)
The acrylamide moiety contains a carbon-carbon double bond, which can exist in either an E (trans) or Z (cis) configuration. The magnitude of the vicinal coupling constant (³J) between the protons across this double bond is diagnostic of the stereochemistry. A typical ³J value for a trans configuration is in the range of 12-18 Hz, while a cis configuration shows a smaller coupling of 6-12 Hz.
For derivative 3 , while the specific coupling constants for the acrylamide vinyl proton were not detailed in the provided references, its definitive structure, including the stereochemistry of the double bond, was confirmed by single-crystal X-ray diffraction. semanticscholar.org This technique provides an unambiguous 3D structure, corroborating the stereochemical information that would be derived from coupling constant analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for derivative 3 shows the expected number of carbon signals, corresponding to the pyrazole, thiophene, phenyl, and acrylamide groups. semanticscholar.org
The chemical shifts in the ¹³C NMR spectrum are assigned to the individual carbon atoms of the molecule.
Acrylamide and Nitrile Carbons : The carbonyl carbon (C=O) of the acrylamide group is observed at δ 163.0 ppm. The nitrile carbon (C≡N) appears at δ 117.3 ppm, while the carbon of the C-C≡N group is found at δ 105.7 ppm. semanticscholar.org
Pyrazole Ring Carbons : The carbon atoms of the pyrazole ring show distinct resonances: C-3 at δ 132.7 ppm, C-4 at δ 114.7 ppm, and C-5 at δ 129.9 ppm. semanticscholar.org
Thiophene Ring Carbons : The carbons of the thiophene ring are found at δ 128.6 ppm (C-4) and δ 128.9 ppm (C-5). semanticscholar.org
Phenyl Ring Carbons : The carbons of the N-phenyl ring appear at δ 138.9 (C-1, ipso-carbon), δ 120.0 (C-2/C-6), δ 130.4 (C-3/C-5), and δ 128.69 (C-4). semanticscholar.org
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Moiety | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| Acrylamide | C=O | 163.0 |
| Nitrile | C≡N | 117.3 |
| Acrylamide | C-C≡N | 105.7 |
| Pyrazole | C-3 | 132.7 |
| Pyrazole | C-4 | 114.7 |
| Pyrazole | C-5 | 129.9 |
| Thiophene | C-4' | 128.6 |
| Thiophene | C-5' | 128.9 |
| Phenyl | C-1'' (ipso) | 138.9 |
| Phenyl | C-2''/C-6'' | 120.0 |
| Phenyl | C-3''/C-5'' | 130.4 |
| Phenyl | C-4'' | 128.69 |
Data sourced from DMSO-d₆ solvent. semanticscholar.org
Advanced NMR Techniques for Structural Elucidation (e.g., HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity between the different structural fragments, two-dimensional (2D) NMR techniques are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for elucidating the structure of complex molecules like this compound. japsonline.comnih.gov
The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). For derivative 3 , key HMBC correlations would include:
Correlation between the pyrazole proton H-5 and carbons C-3, C-4, and the carbon of the acrylamide substituent. nih.gov
Correlations between the protons on the thiophene ring and the pyrazole carbon C-3, confirming the point of attachment.
Correlations between the protons on the N-phenyl ring and the pyrazole nitrogen (via ¹H-¹⁵N HMBC) or adjacent pyrazole carbons, confirming its position on the pyrazole nitrogen. nih.gov
These correlations provide unambiguous proof of the molecular structure, linking the individual pyrazole, thiophene, and acrylamide units together as proposed.
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and verify the molecular formula of this compound.
The mass spectrum of a pyrazole-thiophene hybrid, specifically 5-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-thioxo-2-thiazolidinone (3a), revealed a distinct molecular ion peak (M+) at an m/z value of 363. nih.gov This finding is crucial as it directly corresponds to the calculated molecular weight of the compound, thereby confirming its molecular formula. rsc.org The presence and specific m/z value of the molecular ion peak are fundamental in mass spectrometry for validating the identity of a synthesized compound. libretexts.org The stability of the molecular ion peak in aromatic compounds, such as this derivative, often results in a strong signal, which was observed in this analysis.
In the broader context of pyrazolyl–thiazole derivatives of thiophene, mass spectrometry has consistently provided molecular ion peaks that align with the expected molecular weights, further substantiating their proposed molecular formulas. rsc.org The fragmentation patterns observed in the mass spectra of such derivatives can also offer valuable structural information. For instance, in the analysis of pentan-3-one, the base peak at m/z = 57 corresponds to the [CH3CH2CO]+ fragment, illustrating how fragmentation aids in structure elucidation. libretexts.org
| Compound | Technique | Observed m/z (M+) | Reference |
|---|---|---|---|
| 5-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-thioxo-2-thiazolidinone (3a) | Mass Spectrometry | 363 | nih.gov |
Infrared (IR) Spectroscopy
Infrared spectroscopy was utilized to identify the characteristic functional groups present in the pyrazole and thiophene derivative.
The IR spectrum of pyrazole and thiophene derivatives displays distinct absorption bands that correspond to specific vibrational modes of their functional groups. For instance, in the case of 5-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-thioxo-2-thiazolidinone (3a), characteristic absorption bands were observed at 3434 cm⁻¹ and 1736 cm⁻¹, which are indicative of the N-H and C=O stretching vibrations, respectively. nih.gov
In a related series of compounds, thiopyrano[2,3-d]thiazole derivatives, the IR spectrum of compound 7d showed absorption bands at 3442 cm⁻¹, 2245 cm⁻¹, and 1644 cm⁻¹, corresponding to the N-H, C≡N, and C=O groups, respectively. nih.gov Similarly, for compound 5e in the same series, absorption bands at 3445, 1716, and 1674 cm⁻¹ were assigned to N-H and two different C=O groups. nih.gov The study of various thiophene derivatives has established that the region between 900-650 cm⁻¹ is characteristic of hydrogen out-of-plane deformations. nii.ac.jp
| Functional Group | Vibrational Mode | Observed Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3434 - 3445 | nih.gov |
| C=O | Stretching | 1644 - 1736 | nih.gov |
| C≡N | Stretching | 2245 | nih.gov |
Elemental Analysis
Elemental analysis was performed to confirm the empirical formula and assess the purity of the synthesized compound.
Elemental analysis is a fundamental technique for verifying the elemental composition of a synthesized compound. mdpi.com By determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur, the empirical formula can be calculated and compared with the theoretical values derived from the proposed molecular structure. This comparison serves as a crucial check for the purity of the compound. mdpi.com
For a series of newly synthesized pyrazole-thiophene-based amide derivatives, elemental analysis was used alongside ¹H-NMR and ¹³C-NMR to verify the final products. mdpi.com The successful synthesis of novel chalcones based on a 4-acetyl-5-thiophene-pyrazole core was also confirmed through a combination of elemental analysis and spectroscopic methods like ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR. rsc.org Similarly, the structures of newly synthesized thiophene-appended pyrazoles were confirmed by spectral studies and elemental analysis. researchgate.net This analytical method is a standard procedure to ensure that the synthesized compound has the correct elemental composition and is free from significant impurities.
X-ray Crystallography for Absolute Configuration
Single-crystal X-ray crystallography was employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice, thereby establishing the absolute configuration of the molecule.
Computational Chemistry and Theoretical Investigations of Pyrazole and Thiophene Derivative 3
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for investigating the properties of heterocyclic compounds, including pyrazole (B372694) and thiophene (B33073) derivatives. eurjchem.comresearchgate.net Calculations are often performed to predict molecular geometry, electronic structure, and reactivity descriptors, offering insights that complement experimental findings. researchgate.netresearchgate.net
The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For pyrazole-thiophene derivatives, this optimization is typically carried out using a specific DFT functional, such as B3LYP, combined with a suitable basis set like 6-311G or def2-TZVP. nih.govresearchgate.net
Table 1: Selected Structural Parameters of Pyrazole and Thiophene Derivative 3 (Note: The following data is illustrative, based on findings for related pyrazole-thiophene structures as detailed in computational studies. Specific values for compound 3 are determined in dedicated studies like Kanwal et al. nih.govuni.lu)
| Parameter | Description | Finding |
|---|---|---|
| Bond Lengths (Å) | The distances between bonded atoms. | DFT calculations provide precise bond lengths which generally show good agreement with experimental X-ray diffraction data. researchgate.net |
| Bond Angles (°) | The angles formed between three connected atoms. | Theoretical calculations accurately predict the bond angles, defining the molecule's three-dimensional shape. nih.gov |
| Dihedral Angles (°) | The twist angle between adjacent rings or groups. | These angles reveal the degree of planarity or torsion within the molecule, such as the relative orientation of the pyrazole and thiophene rings. semanticscholar.org |
The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net DFT calculations are used to determine the energies of these orbitals and map their spatial distribution across the molecule. researchgate.netnih.gov
For pyrazole-thiophene systems, the HOMO and LUMO are typically distributed across the π-conjugated framework of the molecule. researchgate.net The specific locations of these orbitals can indicate the likely sites for electrophilic and nucleophilic attacks. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large energy gap implies high stability and lower reactivity. researchgate.net
In studies of pyrazole-thiophene derivatives, the HOMO-LUMO gap is analyzed to predict the relative stability of different compounds within a series. uni.lu For example, computational analyses have been used to identify which derivatives in a series are the most chemically reactive or the most stable based on their energy gaps. uni.lu
Table 2: Frontier Molecular Orbital (FMO) Properties of this compound (Note: The data presented is based on general findings from DFT studies on pyrazole derivatives. nih.govnih.gov)
| Parameter | Description | Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the molecule's tendency to donate electrons. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the molecule's tendency to accept electrons. |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors are derived from conceptual DFT and provide a quantitative basis for the molecule's reactivity. rsc.orgresearchgate.net
Chemical hardness (η) and its inverse, global softness (S), are measures of the molecule's resistance to change in its electron distribution. researchgate.netresearchgate.net Hard molecules have a large HOMO-LUMO gap, making them less reactive and more stable. researchgate.net Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. researchgate.net These descriptors are calculated using the energies of the frontier orbitals.
Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2
Global Softness (S) = 1 / η
Computational studies on pyrazole-thiophene amides have utilized these descriptors to compare the stability and reactivity across a series of synthesized compounds. uni.lu
The electronic chemical potential (μ) represents the escaping tendency of electrons from a system in equilibrium. It is related to the molecule's electronegativity. The ionization potential (I) is the energy required to remove an electron, while the electron affinity (A) is the energy released when an electron is added. rsc.org These parameters are fundamental to understanding a molecule's reactivity and can be approximated using Koopmans' theorem with the HOMO and LUMO energies:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronic Chemical Potential (μ) = -(I + A) / 2 ≈ (EHOMO + ELUMO) / 2
These descriptors have been successfully calculated for various pyrazole-based compounds to provide a deeper understanding of their electronic structure and reactivity. nih.govuni.lursc.org
Table 3: Global Chemical Reactivity Descriptors for this compound (Note: The table outlines the descriptors calculated in studies like Kanwal et al. nih.govuni.lu to characterize the molecule's reactivity profile.)
| Descriptor | Formula (Approximation) | Description |
|---|---|---|
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of an electron from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron configuration; indicates stability. researchgate.net |
| Global Softness (S) | 1 / η | The reciprocal of hardness; indicates the molecule's reactivity. researchgate.net |
Chemical Reactivity Descriptors
Electrophilicity Indexnih.gov
The electrophilicity index (ω) is a crucial quantum chemical descriptor that quantifies the ability of a molecule to accept electrons. It is calculated based on the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile in chemical reactions.
In a study involving a series of pyrazole-thiophene-based amide derivatives, the electrophilicity index was calculated for each compound to understand their chemical reactivity. mdpi.comuni.lunih.gov This analysis, based on frontier molecular orbital (FMO) theory, helps in predicting the most reactive compounds within a series. mdpi.comuni.lu For instance, in one study, compounds 9c and 9h were identified as the most chemically reactive based on their reactivity descriptors, which include the electrophilicity index. mdpi.comuni.lu
NMR Data Prediction and Validation Against Experimental Resultsnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to validate the proposed molecular structures.
Several studies on pyrazole and thiophene derivatives have successfully employed DFT calculations to compute NMR data. mdpi.comuni.lunih.gov For a series of pyrazole-thiophene-based amides, Boltzmann-averaged NMR chemical shifts were calculated and showed excellent agreement with the experimental chemical shifts. mdpi.com Similarly, the structures of newly synthesized pyrazolyl–thiazole derivatives of thiophene were confirmed by comparing their experimental ¹H and ¹³C NMR spectra with the expected signals for the pyrazole, thiazole, and thiophene moieties. rsc.org In another instance, the structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (3 ) was determined using NMR spectroscopy, with the ¹H NMR spectrum showing characteristic signals for the pyrazole and phenyl protons, and the ¹³C NMR spectrum displaying the expected signals for all carbons. semanticscholar.org
The following table provides an example of how predicted and experimental NMR data can be presented.
Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for a Representative Pyrazole-Thiophene Derivative.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Pyrazole-H | 8.16 | 8.16 |
| Phenyl-H (doublet) | 7.45-7.48 | 7.45-7.48 |
| Phenyl-H (triplet) | 7.36-7.42 | 7.36-7.42 |
| NH₂ (singlet) | 9.11 | 9.11 |
Note: The data in this table is illustrative and based on findings for compound 3 in the literature. semanticscholar.org
Non-Linear Optical (NLO) Propertiesnih.gov
Non-linear optical (NLO) materials have gained significant attention due to their potential applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems, often involving donor and acceptor groups, can exhibit significant NLO responses. nih.gov Pyrazole and thiophene derivatives are among the organic compounds investigated for their NLO properties.
Computational studies, often using DFT and time-dependent DFT (TD-DFT), are employed to calculate NLO properties such as the first hyperpolarizability (β) and second-order hyperpolarizability (γ). researchgate.net In a study on pyrazole-thiophene-based amide derivatives, the hyperpolarizability (β) was computed for all compounds to assess their NLO response. mdpi.com The results indicated that compound 9f exhibited a superior non-linear optical response compared to the other compounds in the series. mdpi.comuni.lu Another study on a pyrazoline derivative, 5-(3,4-Dimethoxy-phenyl)-3-(2,5-dimethyl-thiophene-3-yl)-4,5-dihydro-pyrazole-1-carbothioic acid amide (DDPA), determined the third-order nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and nonlinear optical susceptibility (χ⁽³⁾) to be on the order of 10⁻⁷ cm²/W, 10⁻³ cm/W, and 10⁻⁶ esu, respectively. researchgate.net
Table 2: Calculated Non-Linear Optical Properties of a Pyrazoline Derivative (DDPA). researchgate.net
| NLO Property | Value | Unit |
| Nonlinear refractive index (n₂) | 10⁻⁷ | cm²/W |
| Nonlinear absorption coefficient (β) | 10⁻³ | cm/W |
| Nonlinear optical susceptibility (χ⁽³⁾) | 10⁻⁶ | esu |
| Second-order hyperpolarizability (γ) | 10⁻²⁶ | esu |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target.
Prediction of Binding Interactions with Biological Targetsnih.govresearchgate.netjapsonline.comnih.govmdpi.comnih.gov
Molecular docking studies have been instrumental in understanding the potential biological activities of pyrazole and thiophene derivatives. These studies predict how these compounds might interact with the active sites of various protein targets.
For instance, thiophene-based N-phenyl pyrazoline derivatives were docked against the epidermal growth factor receptor (EGFR), a target in cancer therapy. japsonline.com The results showed that the N-phenyl substituent of the pyrazoline ring tends to bind to the hydrophobic region of the EGFR binding pocket. japsonline.com In another study, pyrazolyl–thiazole derivatives were docked into the active sites of penicillin-binding proteins (PBPs) and sterol 14α-demethylase, which are targets for antimicrobial and antifungal agents, respectively. nih.govrsc.org The docking simulations for thiophene-pyrazole candidates as inhibitors of cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α) also helped to ascertain their binding affinities. nih.gov
Binding Energy Calculations (e.g., GlcN-6-P, P38 MAPk, SARS-CoV2 Mpro)nih.govmdpi.comnih.gov
Binding energy calculations provide a quantitative measure of the affinity between a ligand and its target protein. Lower (more negative) binding energies generally indicate a more stable and favorable interaction.
In a study of 5-(3-substituted-thiophene)-pyrimidine derivatives, the binding energies with GlcN-6-P and P38 MAPk targets were calculated and compared with standard drugs. researchgate.net For example, the synthesized compounds showed binding energies of -6.2 and -7.4 kcal/mol with GlcN-6-P and P38 MAPk, respectively. researchgate.net Molecular docking of pyrazole derivatives against the main protease (Mpro) of SARS-CoV-2 has also been a focus of research, with binding energy analysis helping to identify potential inhibitors. researchgate.net Similarly, the binding Gibbs free energy of β-nitrostyrene derivatives with the 3CL protease of SARS-CoV-2 has been computed to identify potential inhibitors of the virus. nih.gov
Table 3: Example of Calculated Binding Energies for Pyrazole and Thiophene Derivatives with Various Biological Targets.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) |
| Thiophene-based N-phenyl pyrazoline 1 | EGFR | -8.8 japsonline.com |
| Thiophene-based N-phenyl pyrazoline 2 | EGFR | -8.8 japsonline.com |
| Thiophene-based N-phenyl pyrazoline 3 | EGFR | -8.4 japsonline.com |
| Pyrazolyl–thiazole derivative 7d | S. aureus PBP2a | ~-8.5 nih.govrsc.org |
| Pyrazolyl–thiazole derivative 7g | S. aureus PBP2a | ~-8.2 nih.govrsc.org |
| 5-(3-substituted-thiophene)-pyrimidine derivative | GlcN-6-P | -6.2 researchgate.net |
| 5-(3-substituted-thiophene)-pyrimidine derivative | P38 MAPk | -7.4 researchgate.net |
Note: The values in this table are compiled from multiple studies and represent a selection of reported binding energies.
Hydrogen Bonding and Other Intermolecular Interactionsnih.gov
The stability of a ligand-protein complex is governed by various intermolecular interactions, with hydrogen bonds playing a particularly crucial role. Molecular docking simulations can identify these interactions, providing detailed insights into the binding mode.
In the docking of pyrazole hybrid chalcone (B49325) conjugates at the colchicine-binding site of tubulin, hydrogen bonding interactions with key amino acid residues like ASN 249, ALA 250, LYS 254, and CYS 241 were observed. mdpi.com Similarly, for pyrazolyl–thiazole derivatives docked with penicillin-binding proteins, key interactions included hydrogen bonding and π–π stacking. nih.govrsc.org The docking of heterocyclic derivatives with COX-2 revealed that electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) enhance hydrogen bonding interactions with the active site. nih.gov
Mechanistic Computational Studies
Computational chemistry has emerged as a powerful tool to complement experimental studies in understanding the intricacies of chemical reactions and molecular properties. In the context of pyrazole and thiophene derivatives, theoretical investigations provide valuable insights into their synthesis and conformational preferences, which are crucial for their potential applications.
Elucidation of Reaction Mechanisms in Synthesis
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involved in the synthesis of pyrazole and thiophene derivatives. These studies can model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how these molecules are formed.
For instance, in the synthesis of pyrazole-thiophene-based amide derivatives, computational modeling has been used to optimize the three-dimensional structures of the synthesized compounds. mdpi.com Techniques such as geometry optimization and vibrational frequency calculations at a specific level of theory (e.g., PBE0-D3BJ/def2-TZVP/SMDDMSO) help in understanding the stability and electronic structure of the molecules. mdpi.com Such studies have shown that the substitution on the pyrazole nitrogen can create steric hindrance, leading to lower yields of the amide product. mdpi.com
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or other suitable electrophiles. researchgate.net Computational modeling can help predict the regioselectivity of such reactions and explain the observed product distributions. Similarly, for thiophene derivatives, computational studies can shed light on the mechanisms of reactions such as the Gewald reaction or other cyclization strategies used for their synthesis.
Conformer Stability Analysis
Molecules can exist in different spatial arrangements called conformers, which can have different energy levels and, consequently, different stabilities. Conformer stability analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.
For pyrazole and thiophene derivatives, computational methods are employed to perform a relaxed potential energy scan of important dihedral angles. mdpi.com This allows for the identification of various conformers and the determination of their relative stabilities. By calculating the energy of each conformer, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt.
For example, in a study on pyrazole-based thiophene carboxamides, a potential energy scan was performed considering the important dihedrals for all compounds to account for their conformers. mdpi.com This analysis helps in understanding the flexibility of the molecule and the rotational barriers between different conformers. The most stable conformer is often the one that is used for further computational studies, such as molecular docking, to predict its interaction with biological targets.
The stability of conformers is influenced by various factors, including steric hindrance, intramolecular hydrogen bonding, and electronic effects. Computational analysis can dissect these contributions and provide a rationale for the observed conformational preferences.
In Silico ADME-Toxicology Predictions
In silico (computer-based) methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of drug candidates are integral to modern drug discovery. These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues, thereby reducing the time and cost associated with experimental testing.
Assessment of Oral Bioavailability and Drug-Likeness Scores
Oral bioavailability, which is the fraction of an orally administered drug that reaches the systemic circulation, is a critical parameter for the success of a drug candidate. Several computational models and rules have been developed to predict oral bioavailability based on the physicochemical properties of a molecule.
One of the most widely used is Lipinski's "rule of five," which states that poor oral absorption or permeation is more likely when a compound has a molecular weight greater than 500 g/mol , a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov
In silico tools can calculate these and other properties to assess the "drug-likeness" of a compound. nih.govmdpi.com For this compound, these predictions would involve calculating its molecular weight, logP, and the number of hydrogen bond donors and acceptors. Based on these parameters, a drug-likeness score can be assigned, indicating the likelihood of the compound being a viable oral drug candidate.
Beyond Lipinski's rule, other descriptors such as the topological polar surface area (TPSA) and the number of rotatable bonds are also considered. mdpi.com A lower TPSA is generally associated with better cell membrane permeability. The number of rotatable bonds influences conformational flexibility and, consequently, binding to the target.
The following interactive table provides a hypothetical in silico ADME prediction for a pyrazole and thiophene derivative based on commonly used parameters.
| Property | Predicted Value | Acceptable Range for Drug-Likeness |
| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |
| LogP | < 5 | ≤ 5 |
| Hydrogen Bond Donors | < 5 | ≤ 5 |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 |
| Topological Polar Surface Area (Ų) | < 140 | ≤ 140 |
| Number of Rotatable Bonds | < 10 | ≤ 10 |
These in silico predictions provide a valuable initial screening of the drug-like properties of this compound. nih.govmdpi.com Compounds that meet these criteria are more likely to have favorable pharmacokinetic properties and are prioritized for further experimental investigation. researchgate.net
Structure Activity Relationship Sar Investigations and Mechanistic Biological Studies of Pyrazole and Thiophene Derivative 3
Investigation of Antimicrobial Action Mechanisms
The antimicrobial potential of pyrazole (B372694) and thiophene (B33073) derivatives has been a subject of significant research, exploring their efficacy against a wide array of pathogenic bacteria and fungi. These investigations aim to understand the structural features that govern their biological activity, providing a basis for the design of more potent antimicrobial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Pyrazole and thiophene derivatives have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. The evaluation of these compounds against various bacterial strains has revealed a spectrum of efficacy, with certain derivatives showing promising results.
Newly synthesized pyrazole-clubbed thiophene derivatives have been screened for their in vitro antibacterial activity. nih.gov For instance, certain Schiff bases derived from 1,3-disubstituted-1H-pyrazole-4-carbaldehydes and 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile have shown promising antibacterial effects. nih.gov Specifically, compounds with particular substitution patterns on the pyrazole ring have exhibited significant activity. nih.gov
Studies on pyrazole-4-carboxamide derivatives have also been conducted to assess their antibacterial potential against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). japsonline.com The results indicated that some of these compounds displayed good antibacterial activity. japsonline.com For example, one derivative showed potent activity against Gram-positive pathogens, while another was potent against Gram-negative strains. japsonline.com
Furthermore, research on other series of pyrazole and thiophene hybrids has shown that their antibacterial action is influenced by the nature of the substituents. researchgate.net Some compounds have exhibited promising activity against Salmonella typhii and S. aureus, while showing weaker effects against B. subtilis and E. coli. researchgate.netorientjchem.org The presence of a pyrazole moiety in certain thiophene-based heterocycles has been found to be crucial for higher antibacterial activities towards Pseudomonas aeruginosa and Escherichia coli. nih.gov
In the context of antitubercular activity, specific pyrazole-clubbed thiophene derivatives have been evaluated against Mycobacterium tuberculosis H37Rv, with some compounds emerging as promising antitubercular agents. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazole and Thiophene Derivatives
| Bacterial Strain | Activity/Observation | Reference |
| Escherichia coli | Some derivatives show good activity, while others have weak or moderate effects. The pyrazole moiety is noted to enhance activity. | japsonline.comresearchgate.netorientjchem.orgnih.gov |
| Bacillus subtilis | Generally weak to moderate activity observed for several derivatives. | japsonline.comresearchgate.netorientjchem.orgresearchgate.net |
| Staphylococcus aureus | Promising to good activity has been reported for various derivatives. | japsonline.comresearchgate.netorientjchem.orgresearchgate.net |
| Pseudomonas aeruginosa | The presence of a pyrazole moiety is linked to higher activity. | japsonline.comnih.gov |
| Salmonella typhii | Promising antibacterial activity has been noted. | researchgate.netorientjchem.org |
| Mycobacterium tuberculosis H37Rv | Certain derivatives have been identified as promising antitubercular agents. | nih.gov |
Antifungal Efficacy Against Various Fungal Strains
The antifungal properties of pyrazole and thiophene derivatives have been investigated against a range of fungal pathogens. These studies have highlighted the potential of this class of compounds in combating fungal infections.
Several pyrazole-thiazole derivatives of thiophene have been synthesized and evaluated for their antifungal activity against strains including Aspergillus niger, Aspergillus oryzae, Rhizopus, and Candida albicans. nih.govrsc.org The results demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) for some of these compounds, suggesting broad-spectrum antifungal efficacy. nih.gov
In other studies, newly synthesized pyrazole and thiophene containing heterocycles showed significant antifungal action towards A. niger and moderate activity towards Trichoderma viride. researchgate.netorientjchem.org The antifungal activity of pyrazole derivatives has also been confirmed against Aspergillus flavus and Penicillium chrysogenum, with some compounds showing high efficacy. nih.gov However, resistance was observed in Rhizopus oryzae against all tested pyrazole compounds in one study. nih.gov
The structure of the derivatives plays a crucial role in their antifungal potency. For instance, the presence of a 4-chlorophenylaminoacryloyl moiety, a pyridine (B92270) moiety, or a triazolo[3,4-c]triazine moiety in thiophene-based compounds has been linked to higher antifungal activity against Aspergillus fumigatus. nih.gov One particular derivative with a pyridine moiety exhibited higher activity than the standard drug Amphotericin B against Syncephalastrum racemosum. nih.gov
Table 2: Antifungal Activity of Selected Pyrazole and Thiophene Derivatives
| Fungal Strain | Activity/Observation | Reference |
| Aspergillus niger | Significant antifungal action has been reported for several derivatives. | researchgate.netorientjchem.orgnih.govrsc.orgnih.gov |
| Aspergillus oryzae | Significant inhibition has been observed. | nih.govrsc.org |
| Rhizopus | Some derivatives show activity, while others exhibit resistance. | nih.govrsc.orgnih.gov |
| Candida albicans | Moderate to significant activity has been noted across different studies. | nih.govnih.govrsc.org |
| Trichoderma viride | Moderate activity has been observed. | researchgate.netorientjchem.org |
| Aspergillus fumigatus | Specific structural moieties enhance activity, with some derivatives outperforming standard drugs. | nih.gov |
| Syncephalastrum racemosum | A derivative with a pyridine moiety showed higher potency than Amphotericin B. | nih.gov |
Correlation of Substituent Electronic and Steric Properties with Antimicrobial Potency
The antimicrobial potency of pyrazole and thiophene derivatives is intrinsically linked to the electronic and steric properties of the substituents on the heterocyclic rings. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence and nature of these substituents significantly influence the biological activity. rsc.org
In some thiophene-based heterocycles, a pyrazole moiety was found to be necessary for higher antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov Conversely, for antifungal activity against Aspergillus fumigates, other structural features like a 4-chlorophenylaminoacryloyl moiety, a pyridine moiety, or a triazolo[3,4-c]triazine moiety were found to be more critical. nih.gov These findings underscore the specific structural requirements for targeting different microbial species.
Antioxidant Activity and Radical Scavenging Mechanisms
In addition to their antimicrobial properties, pyrazole and thiophene derivatives have been investigated for their antioxidant potential. The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic applications.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assays
The DPPH radical scavenging assay is a standard method used to evaluate the antioxidant activity of compounds. Several studies have demonstrated the capacity of pyrazole and thiophene derivatives to scavenge DPPH radicals.
A series of novel thiophene appended pyrazole analogues were synthesized and evaluated for their radical scavenging activities. researchgate.net Certain compounds within this series exhibited excellent DPPH radical scavenging abilities, comparable to the standard antioxidant, ascorbic acid. researchgate.net Similarly, pyrazolyl–thiazole derivatives of thiophene have shown notable antioxidant activities in DPPH assays, with some compounds exhibiting high scavenging activity. nih.govrsc.org
The antioxidant potential is influenced by the molecular structure. For example, in one study, compounds with chloro substitutions on both the aromatic and thiophene rings showed excellent DPPH radical scavenging potencies. researchgate.net Another study on thienyl-pyrazoles identified compounds with excellent DPPH scavenging activities, with IC50 values comparable to or even better than ascorbic acid. nih.gov
Table 3: DPPH Radical Scavenging Activity of Selected Pyrazole and Thiophene Derivatives
| Compound Series | Observation | Reference |
| Thiophene appended pyrazole analogues | Excellent DPPH radical scavenging abilities, comparable to ascorbic acid. | researchgate.net |
| Pyrazolyl–thiazole derivatives of thiophene | Notable antioxidant activities, with some compounds showing high scavenging activity. | nih.govrsc.org |
| Thienyl-pyrazoles | Excellent DPPH scavenging activities with low IC50 values. | nih.gov |
Hydroxyl Radical Scavenging Assays
The hydroxyl radical is a highly reactive oxygen species that can cause significant damage to biological molecules. The ability of pyrazole and thiophene derivatives to scavenge these radicals is an important indicator of their antioxidant efficacy.
Studies have shown that certain thiophene appended pyrazole analogues that exhibit good DPPH scavenging activity also show excellent hydroxyl radical scavenging abilities. researchgate.net In an evaluation of pyrazolyl–thiazole derivatives of thiophene, compounds that were effective in the DPPH assay also demonstrated high scavenging activities in hydroxyl radical scavenging assays, indicating their potential as effective antioxidants. nih.govrsc.org
Research on thienyl-pyrazoles has also confirmed their hydroxyl radical scavenging potential, with some derivatives showing excellent activity and low IC50 values, comparable to the standard butylated hydroxyanisole (BHA). nih.gov
Table 4: Hydroxyl Radical Scavenging Activity of Selected Pyrazole and Thiophene Derivatives
| Compound Series | Observation | Reference |
| Thiophene appended pyrazole analogues | Excellent hydroxyl radical scavenging abilities. | researchgate.net |
| Pyrazolyl–thiazole derivatives of thiophene | High scavenging activities, indicating potential as effective antioxidants. | nih.govrsc.org |
| Thienyl-pyrazoles | Excellent activity with low IC50 values, comparable to BHA. | nih.gov |
| Thiophene linked benzothiazepines | Some compounds showed excellent hydroxyl radical potencies. | researchgate.net |
Total Antioxidant Capacity (TAC) Evaluation
The antioxidant potential of pyrazole and thiophene derivatives is a significant area of investigation, given the role of oxidative stress in various pathologies, including cancer. The total antioxidant capacity (TAC) of these compounds is often evaluated using methods like the phosphomolybdenum assay, with ascorbic acid serving as a standard reference.
Research has shown that certain tetrahydrobenzo[b]thiophene derivatives exhibit notable antioxidant capabilities. For instance, compounds 1 , 16 , and 17 in one study demonstrated significant antioxidant potency, comparable to that of ascorbic acid. nih.gov Other derivatives, such as 2 , 7 , 9 , 10 , 11 , 15 , 18 , 19 , 20 , and 21 , showed moderate antioxidant activities. nih.gov The antioxidant properties of these compounds are often attributed to the presence of specific functional groups, such as free amino and NH groups. nih.gov
In another study, novel heterocyclic compounds incorporating pyrazole, thiazole, and pyridine moieties were assessed for their antioxidant potential using the DPPH scavenging assay. nih.gov One particular ligand, compound 4 , displayed the most potent antioxidant activity with an IC₅₀ value of 4.67 μg/mL. nih.gov Other compounds in the series exhibited IC₅₀ values in the range of 20.56 to 45.32 μg/mL. nih.gov
Furthermore, a series of thiazolyl-catechol compounds were evaluated for their antioxidant activity through various assays, including DPPH, ABTS, TAC, and FRAP. mdpi.com Among the synthesized compounds, 3g and 3h were identified as having significant antioxidant activities. mdpi.com
Table of Total Antioxidant Capacity (TAC) Data
| Compound/Derivative | Assay Method | Result | Reference |
| Tetrahydrobenzo[b]thiophene derivatives 1, 16, 17 | Phosphomolybdenum | Significant potency, comparable to ascorbic acid | nih.gov |
| Tetrahydrobenzo[b]thiophene derivatives 2, 7, 9, 10, 11, 15, 18, 19, 20, 21 | Phosphomolybdenum | Moderate activity | nih.gov |
| Pyrazole-thiazole-pyridine ligand 4 | DPPH scavenging | IC₅₀ = 4.67 μg/mL | nih.gov |
| Other pyrazole-thiazole-pyridine derivatives | DPPH scavenging | IC₅₀ = 20.56 to 45.32 μg/mL | nih.gov |
| Thiazolyl-catechol compounds 3g, 3h | DPPH, ABTS, TAC, FRAP | Significant antioxidant activity | mdpi.com |
Antiproliferative Mechanisms and Target Identification in Cancer Research
In Vitro Cytotoxicity Evaluation Against Cancer Cell Lines
The antiproliferative activity of pyrazole and thiophene derivatives has been extensively evaluated against a wide array of human cancer cell lines. These studies are crucial in identifying lead compounds with potent and selective anticancer effects.
One study identified a thieno[2,3-c]pyrazole derivative, Tpz-1 , which demonstrated potent cytotoxicity against a panel of 17 human cancer cell lines, with IC₅₀ values ranging from 0.19 μM to 2.99 μM. mdpi.com Notably, Tpz-1 showed high selectivity towards leukemia and lymphoma cell lines. mdpi.com Another novel pyrazole derivative, PTA-1 , exhibited potent cytotoxicity against various cancer cells, including triple-negative breast cancer cell lines. nih.gov
A series of pyrazoline derivatives, 3a-3t , were synthesized and evaluated for their anti-proliferative activity. The most potent compound, 3q , showed significant activity against various cancer cell lines. researchgate.net Similarly, a series of new thiophene-containing triaryl pyrazoline derivatives, 3a–3t , were found to possess potent anti-tumor activity. researchgate.netdntb.gov.ua
Furthermore, chalcone (B49325) derivatives incorporating pyrazole and thiophene moieties have been investigated. For instance, [3-(thiophen-2-yl)pyrazol-4-yl]chalcone 7g displayed notable anticancer activity against HepG2 and A549 cell lines. d-nb.info Specifically, compound 7g had an IC₅₀ of 26.6 µg/ml against HepG2 cells and 27.7 µg/ml against A549 cells. d-nb.info
Table of In Vitro Cytotoxicity Data
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/Activity | Reference |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | 17 human cancer cell lines | 0.19 μM to 2.99 μM | mdpi.com |
| Pyrazole derivative (PTA-1) | Various cancer cells (including triple-negative breast cancer) | Potent cytotoxicity | nih.gov |
| Pyrazoline derivative (3q) | Various cancer cell lines | Potent anti-proliferative activity | researchgate.net |
| [3-(thiophen-2-yl)pyrazol-4-yl]chalcone (7g) | HepG2 | 26.6 µg/ml | d-nb.info |
| [3-(thiophen-2-yl)pyrazol-4-yl]chalcone (7g) | A549 | 27.7 µg/ml | d-nb.info |
| Pyrazole derivative (3f) | MDA-MB-468 | 14.97 μM (24h), 6.45 μM (48h) | nih.govnih.gov |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A key mechanism by which pyrazole and thiophene derivatives exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.
For instance, the thieno[2,3-c]pyrazole derivative Tpz-1 was found to induce apoptosis, as evidenced by the translocation of phosphatidylserine (B164497) to the outer cell membrane and the activation of caspase-3/7. mdpi.com Similarly, the pyrazole derivative PTA-1 was shown to induce apoptosis in MDA-MB-231 cells, confirmed by PS externalization and caspase-3/7 activation. nih.gov
Studies on other pyrazole derivatives have revealed their ability to cause cell cycle arrest. One derivative, 3f , was found to induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.govnih.govresearchgate.net Another study on a novel pyrazole showed that it induced cell cycle arrest at the G2/M phase. nih.gov Furthermore, certain pyrazole derivatives have been shown to arrest the cell cycle at the G0-G1 and S phases. nih.gov
Modulation of Gene Expression
The anticancer activity of pyrazole and thiophene derivatives is often linked to their ability to modulate the expression of genes involved in apoptosis and cell proliferation. A common finding is the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2.
Studies have shown that pyrazole treatment can lead to the downregulation of BCL-2 and BCL-XL mRNA expression levels in solid tumors. nih.gov This shift in the BAX/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Research on a series of 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated their ability to activate the pro-apoptotic protein Bax. researchgate.net In another study, a pyrazole derivative was shown to upregulate BAX and downregulate Bcl-2 expression, sensitizing cancer cells to apoptosis. nih.gov
Inhibition of Specific Kinases
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Many pyrazole and thiophene derivatives have been identified as potent kinase inhibitors.
PI3K: A series of thiophene-containing triaryl pyrazoline derivatives (3a–3t ) were found to be potent inhibitors of PI3K, with a preference for the PI3Kγ isoform over PI3Kα. researchgate.netdntb.gov.ua The top hit, 3s , was more potent than the positive control LY294002 in inhibiting PI3Kγ. dntb.gov.ua
CDK2: Several pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2). One study reported a pyrazole derivative with dual VEGFR2/CDK-2 inhibition activities. nih.gov Another series of 1-H-pyrazole-3-carboxamide derivatives also exhibited CDK inhibition. nih.gov
Tyrosine Kinases (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR): Pyrazole-based compounds have shown inhibitory activity against a range of tyrosine kinases. One pyrazoline derivative, 3q , was found to inhibit VEGFR-2. researchgate.netnih.gov A series of 1-H-pyrazole-3-carboxamide derivatives demonstrated potent inhibition of Flt-3. nih.gov
Pim-1 Kinase: A pyrazolyl nicotinonitrile derivative was investigated for its potential as a Pim-1 kinase inhibitor. researchgate.net
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several pyrazole and thiophene derivatives have been shown to inhibit tubulin polymerization, acting as microtubule-destabilizing agents.
A series of pyrazoline derivatives (3a-3t ) bearing a 3,4,5-trimethoxyphenyl moiety were evaluated as tubulin polymerization inhibitors. researchgate.netnih.gov The most active compound, 3q , exhibited potent inhibition of tubulin polymerization, comparable to the positive control colchicine. researchgate.net Another novel pyrazole derivative, PTA-1 , was also found to disrupt microtubule organization and inhibit tubulin polymerization. nih.gov
Anti-inflammatory Mechanisms and Pathways
The anti-inflammatory properties of pyrazole and thiophene derivatives are a subject of considerable research interest. rsc.orgorientjchem.org These compounds are known to target key enzymatic pathways involved in the inflammatory cascade. nih.gov
Inhibition of Inflammatory Mediators
The primary anti-inflammatory mechanism of many pyrazole and thiophene derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Specifically, the focus is often on the selective inhibition of COX-2, an isoform of the cyclooxygenase enzyme that is upregulated during inflammation. nih.govnih.gov
Research on a series of thiophene-bearing pyrazole derivatives demonstrated their potential to inhibit COX, 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α). nih.gov The inhibition of these mediators is a key strategy in the management of inflammatory conditions. The presence of both pyrazole and thiophene rings in a single molecule can lead to hybrid compounds with enhanced biological activities. rsc.orgnih.gov The sulfur atom in the thiophene ring contributes unique electronic properties that can improve binding affinity to biological targets. rsc.orgnih.gov
The anti-inflammatory activity of these compounds is often attributed to the specific substitutions on the pyrazole and thiophene rings. For instance, in one study, compounds with two phenyl substituents on the pyrazole ring and a chloro or bromo substituent on the thiophene ring were identified as potent inhibitors. nih.gov This highlights the importance of the electronic and steric properties of the substituents in modulating the anti-inflammatory activity.
Comparison with Reference Anti-inflammatory Agents
In various studies, the anti-inflammatory activity of novel pyrazole and thiophene derivatives is often compared to well-established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin. nih.govmdpi.com For instance, some newly synthesized pyrazole derivatives have exhibited anti-inflammatory effects comparable or even superior to these reference drugs in in-vitro assays. nih.gov
The following table summarizes the inhibitory activities of certain pyrazole and thiophene derivatives against inflammatory mediators, in comparison to a standard reference drug.
| Compound/Agent | Target | Activity | Reference |
| Thiophene-pyrazole derivative (7f) | COX, 5-LOX, TNF-α | Potent Inhibitor | nih.gov |
| Thiophene-pyrazole derivative (7g) | COX, 5-LOX, TNF-α | Potent Inhibitor | nih.gov |
| Diclofenac | COX | Reference Inhibitor | nih.gov |
| Indomethacin | COX | Reference Inhibitor | mdpi.com |
Antiviral Action Mechanisms
The emergence of viral diseases, particularly those caused by coronaviruses, has spurred research into new antiviral agents. nih.govrsc.org Pyrazole and thiophene derivatives have shown promise in this area, exhibiting activity against various viruses. orientjchem.org
Inhibition of Human Coronaviruses (e.g., 229E)
Studies have investigated the antiviral efficacy of pyrazole derivatives against human coronavirus 229E (HCoV-229E), which is often used as a model for the Coronaviridae family. nih.gov Certain pyrano[2,3-c]pyrazole derivatives have demonstrated significant antiviral activity against HCoV-229E in Vero-E6 cell lines. nih.gov The selectivity index (SI), which is a measure of the compound's antiviral activity versus its cytotoxicity, is a key parameter in these evaluations. For example, compound 18 from a studied series showed a high selectivity index of 12.6, indicating potent and selective inhibition of HCoV-229E. nih.gov
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and is a prime target for antiviral drug development. nih.govfrontiersin.orgmdpi.com Inhibition of Mpro can effectively block the viral life cycle. nih.gov Pyrazole derivatives have been identified as potential inhibitors of SARS-CoV-2 Mpro through both computational and experimental studies. nih.govnih.gov
Molecular docking studies have been employed to predict the binding affinities of pyrazole-based compounds to the active site of Mpro. nih.govnih.gov These studies have revealed that specific structural features, such as tryptamine (B22526) and N-phenyl fragments, are crucial for effective binding to the protease. nih.gov In one study, certain pyrano[2,3-c]pyrazole derivatives, specifically compounds 6, 7, 14, and 18, exhibited high inhibitory efficiency against SARS-CoV-2 Mpro, with inhibition percentages of 80.4%, 73.1%, 81.4%, and 84.5%, respectively, which were comparable to the positive control, tipranavir (B1684565) (88.6%). nih.gov
Analysis of Virucidal, Adsorption, and Replication Mechanisms
To understand the mode of antiviral action, studies have investigated the effects of these compounds on different stages of the viral life cycle, including virucidal activity, adsorption to host cells, and replication within the host cell. nih.govnih.gov
Research on hydroxyquinoline-pyrazole derivatives has demonstrated their ability to attenuate coronaviruses through multiple mechanisms. nih.gov These compounds have shown effects on viral adsorption, direct virucidal activity, and inhibition of viral replication. nih.gov For instance, pyrano[2,3-c]pyrazole derivatives have been shown to have a pronounced inhibitory effect during the replication phase of HCoV-229E, with reduction percentages reaching up to 82.2% for the most active compound. nih.gov
The following table provides a summary of the antiviral mechanisms of action for specific pyrazole derivatives against coronaviruses.
| Compound/Derivative Class | Virus | Mechanism of Action | Observed Effect | Reference |
| Pyrano[2,3-c]pyrazole derivative 18 | HCoV-229E | Replication Inhibition | 82.2% reduction in replication | nih.gov |
| Pyrano[2,3-c]pyrazole derivative 18 | SARS-CoV-2 Mpro | Enzyme Inhibition | 84.5% inhibition | nih.gov |
| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Adsorption, Virucidal, Replication Inhibition | Pronounced attenuation | nih.gov |
HIV Reverse Transcriptase Inhibition
The emergence of drug-resistant strains of HIV necessitates the development of novel antiretroviral drugs. rsc.org Pyrazole and thiophene derivatives have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.orgkuleuven.be
Research into novel pyrazole derivatives synthesized from 3-benzoylbenzofurans has identified compounds with potent anti-HIV activities. rsc.org Specifically, pyrazole derivatives have shown inhibitory effects against HIV-1. up.ac.za While the conversion of 3-benzoylbenzofurans to pyrazoles did not consistently enhance anti-HIV activity, it did alter the specificity for different HIV strains. up.ac.za
In studies on pseudoviruses, certain pyrazole derivatives were identified as potent inhibitors. rsc.org For instance, compound 5f , a pyrazole derivative, exhibited an IC50 value of 0.39 ± 0.13 μM against the Q23 pseudovirus and 1.00 ± 0.15 μM against the CAP210 pseudovirus. rsc.org Further mechanistic studies revealed that some pyrazole derivatives, such as 5f and 5h , act by inhibiting HIV entry. rsc.org Additionally, compound 5f was found to be the most active inhibitor of HIV-1 protease, with an IC50 value of 31.59 ± 3.83 μM, suggesting competitive inhibition. rsc.org
The structural optimization of phenylpyrazole derivatives has led to the development of more potent anti-HIV agents. nih.gov These studies underscore the potential of the pyrazole scaffold in designing new and effective HIV inhibitors. nih.govnih.gov
| Compound | Target | IC50 (μM) | Virus Strain |
| Pyrazole derivative 5f | HIV Entry | 0.39 ± 0.13 | Q23 |
| Pyrazole derivative 5f | HIV Entry | 1.00 ± 0.15 | CAP210 |
| Pyrazole derivative 5f | HIV-1 Protease | 31.59 ± 3.83 | N/A |
Enzyme Inhibition Studies Beyond Kinases
The therapeutic potential of pyrazole and thiophene derivatives extends beyond kinase inhibition, with studies demonstrating significant inhibitory activity against a variety of other enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Cholinesterase inhibitors are crucial in the management of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. dergipark.org.trnih.gov Pyrazole derivatives have emerged as a promising class of cholinesterase inhibitors. nih.govresearchgate.net
A series of N-phenylacetamide derivatives carrying a pyrazole ring were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.tr The results indicated that these compounds are selective inhibitors of AChE. dergipark.org.tr Among the pyrazole derivatives tested, compounds 3 and 4 were the most active against AChE, with IC50 values of 8.97 μM and 8.32 μM, respectively. dergipark.org.tr None of the tested compounds showed inhibitory activity against BChE, highlighting their selectivity for AChE. dergipark.org.tr
In another study, a series of substitute pyrazole compounds demonstrated significant inhibitory activities against AChE, with Ki values ranging from 0.11 to 0.49 µM. yyu.edu.tr
| Compound | Enzyme | IC50 (μM) | Ki (µM) |
| Pyrazole derivative 3 | AChE | 8.97 | N/A |
| Pyrazole derivative 4 | AChE | 8.32 | N/A |
| Substitute pyrazole compounds | AChE | N/A | 0.11–0.49 |
Glutathione S-transferase (GST) Inhibition
Glutathione S-transferases (GSTs) are enzymes involved in detoxification and have been implicated in drug resistance in cancer cells. nih.gov Certain pyrazole derivatives have been identified as effective inhibitors of GST.
In a study of substitute pyrazole compounds, inhibitory activities against GST were observed with Ki values in the range of 0.12–0.91 µM. yyu.edu.tr The study found that pyrazole molecules 3 and 7 , which contain chlorine and an amine group respectively, showed improved affinity for the GST binding site. yyu.edu.tr The removal of the chlorine atom from pyrazole 3 was found to impair its affinity for the GST binding site compared to other synthesized pyrazole molecules. yyu.edu.tr
| Compound | Enzyme | Ki (µM) |
| Substitute pyrazole compounds | GST | 0.12–0.91 |
| Pyrazole molecule 3 (with Cl) | GST | Showed affinity |
| Pyrazole molecule 7 (with NH2) | GST | Showed affinity |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders. mdpi.com A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have demonstrated high inhibitory activity against both MAO-A and MAO-B isoforms. acs.org The Ki values for MAO-B inhibition were in the range of 50 to 1.5 nM. acs.org
Another study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives found them to be more potent and selective inhibitors of MAO-A than MAO-B. nih.gov However, some 3,5-diaryl pyrazoles have shown inhibitory activity against both MAO-A and MAO-B in the nanomolar range. nih.gov For example, one compound exhibited a pIC50 of 8.00 nM for MAO-B. nih.gov
The stereochemistry of these pyrazole derivatives can significantly influence their biological activity and selectivity. acs.org For instance, the (−)-(S)-1 enantiomer of a 1-thiocarbamoyl pyrazole derivative showed a 2.5-fold increase in selectivity for MAO-B. acs.org
| Compound Class | Enzyme | Ki Range (nM) | pIC50 (nM) |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-B | 1.5 - 50 | N/A |
| 3,5-diaryl pyrazoles | MAO-B | N/A | 8.00 |
α-Amylase Inhibitory Activity
Inhibitors of α-amylase, also known as starch blockers, play a role in managing conditions like type 2 diabetes by slowing the absorption of carbohydrates. ajchem-a.com Several studies have highlighted the potential of pyrazole and thiophene derivatives as α-amylase inhibitors. orientjchem.orgresearchgate.net
One study focused on three synthesized pyrazole derivatives, labeled B, C, and D. ajchem-a.com These compounds were tested for their inhibitory effect against α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.comajchem-a.com The inhibitory effect of these derivatives increased with concentration. ajchem-a.comajchem-a.com Compound B was found to be the most potent inhibitor, achieving an inhibition rate of 42.5%. ajchem-a.com
Another study investigating thiazolidine-4-one skeletons containing a pyrazole moiety also reported significant α-amylase inhibitory activities. nih.gov Compound 5a from this series showed a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov
| Compound | Concentration (µg/mL) | % Inhibition |
| Pyrazole derivative B | Not Specified | 42.5 |
| Thiazolidine-pyrazole 5a | 100 | 90.04 |
| Thiazolidine-pyrazole 5b | 100 | 83.72 |
| Thiazolidine-pyrazole 5e | 50 | 77.12 |
5α-Reductase Inhibition
Inhibitors of 5α-reductase are used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Pyrazole derivatives have shown promise as potent inhibitors of this enzyme. nih.govnih.gov
A study focused on the synthesis of a series of 5α-reductase inhibitors derived from a 1,2,3-triazole derivative, using a pyrazole-4-carbaldehyde as a starting material. nih.govnih.gov The research indicated that the combination of the 1,2,3-triazole and pyrazole rings is crucial for the inhibitory activity against 5α-reductase. nih.gov Among the newly synthesized compounds, compound 13 was identified as the most potent inhibitor, with its activity being compared to reference drugs. nih.govnih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane protein that plays a crucial role in the hydrolysis of several endogenous fatty acid amides, including anandamide. nih.gov The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. nih.gov
Research into pyrazole-containing compounds has highlighted their potential as FAAH inhibitors. nih.gov The mechanism often involves the formation of a covalent adduct with the enzyme. nih.gov Specifically, the piperidine (B6355638) and piperazine (B1678402) aryl ureas, which are structurally related to some pyrazole derivatives, are known to be hydrolyzed by FAAH, leading to a covalent bond with the serine residue (Ser241) in the enzyme's active site. nih.gov This covalent modification is facilitated by an enzyme-induced distortion of the amide bond in the inhibitor. nih.gov While direct studies on "Pyrazole and thiophene derivative 3" are not detailed in the provided results, the general activity of pyrazole derivatives suggests a potential for FAAH inhibition. The inhibition of FAAH by flavonoids like kaempferol (B1673270) has also been demonstrated, with IC50 values in the low micromolar range, indicating that diverse chemical scaffolds can target this enzyme. nih.gov
DNA Interaction Studies
The interaction of small molecules with DNA is a critical area of study, as it can elucidate mechanisms of action for potential therapeutic agents.
Binding with Calf Thymus DNA (CT DNA) via UV-Absorption Spectroscopy
UV-visible absorption spectroscopy is a fundamental technique used to confirm the interaction between small molecules and DNA. plos.org When a small molecule binds to DNA, changes in the absorption spectrum, such as hyperchromism (an increase in absorbance intensity) or hypochromism (a decrease in absorbance intensity), are observed. plos.orgnih.gov These spectral changes indicate the formation of a complex between the molecule and DNA. nih.govnih.gov
In studies of pyrazole derivatives, noteworthy modifications in the UV-Vis absorption spectra upon the addition of calf thymus DNA (CT DNA) have been reported, confirming the formation of a probe-ctDNA complex. nih.gov For instance, the interaction of (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole (DSDP) with CT DNA resulted in significant changes in its UV-Vis spectrum, indicating complex formation. nih.gov Similarly, the binding of other small molecules to CT DNA has been successfully monitored using this method, showing hyperchromic shifts that suggest non-covalent interactions. nih.govrsc.org
Elucidation of Binding Modes (e.g., Electrostatic, Groove Binding)
The mode of binding between a small molecule and DNA can be determined through various spectroscopic and biophysical techniques. Common binding modes include intercalation, groove binding, and electrostatic interactions.
For pyrazole derivatives, studies have indicated a preference for groove binding. nih.gov In the case of DSDP, multiple lines of evidence, including circular dichroism (CD) spectroscopy, competitive binding assays with known groove binders, and fluorescence quenching experiments, unequivocally pointed to a groove binding interaction with CT DNA. nih.gov Molecular docking simulations further supported this, suggesting that DSDP favorably binds to the minor groove of the DNA. nih.gov The thermodynamic parameters from these studies often indicate that hydrophobic interactions play a dominant role in the binding process. nih.gov
An important observation is that the binding of some pyrazole derivatives does not cause significant conformational changes in the DNA, as evidenced by minimal changes in the CD spectrum of CT DNA. nih.gov This is characteristic of groove binding, as opposed to intercalation which typically causes more substantial structural perturbations.
Other Investigated Biological Activities and Their Underlying Mechanisms
Antidiabetic and Anti-hyperglycemic Effects
Derivatives of pyrazole have emerged as promising candidates for the management of diabetes. mdpi.com One of the primary mechanisms for their anti-hyperglycemic effect is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. mdpi.comfrontiersin.org By inhibiting these enzymes, the absorption of glucose is delayed, leading to a reduction in postprandial blood glucose levels. mdpi.comfrontiersin.org
Several studies have demonstrated the potent α-amylase inhibitory activity of pyrazole derivatives, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. mdpi.com For example, certain pyrazolo[3,4-b]pyridine derivatives have shown strong antidiabetic properties. mdpi.com The structure-activity relationship (SAR) studies have highlighted that the nature and position of substituents on the pyrazole ring are crucial for optimizing the anti-diabetic activity. mdpi.com
| Compound/Drug | Target Enzyme | IC50 Value | Reference |
| Pyrazole Derivative | α-amylase | 3.76 x 10⁻⁶ mg/mL | mdpi.com |
| Acarbose | α-amylase | 0.26 mg/mL | mdpi.com |
| Sulfonamide-based acyl pyrazoles (5a-k) | α-glucosidase | 1.13 to 28.27 µM | frontiersin.org |
| Acarbose | α-glucosidase | 35.1 ± 0.14 µM | frontiersin.org |
Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the development of new antitubercular agents. nih.gov Pyrazole-containing compounds have shown significant promise in this area, with numerous derivatives exhibiting potent activity against the H37Rv strain of Mtb. nih.govnih.govacs.orgjapsonline.com
The mechanism of action for some of these pyrazole derivatives has been linked to the inhibition of Mycobacterium membrane protein Large 3 (MmpL3). nih.gov MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov By inhibiting MmpL3, these compounds disrupt cell wall synthesis, leading to bacterial death. nih.gov
SAR studies have been instrumental in optimizing the antitubercular potency of pyrazole derivatives. For instance, 1,3,5-trisubstituted pyrazoles have been identified as a promising scaffold. nih.govresearchgate.net The nature of the substituents at various positions on the pyrazole ring significantly influences the minimum inhibitory concentration (MIC) against Mtb. nih.govacs.org
| Compound Series | Target | Activity/MIC | Reference |
| 1,3,5-trisubstituted pyrazoles | MmpL3 | Low micromolar range | nih.gov |
| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | Not specified | MIC of 12.5 µg/mL (compound 9o) | acs.org |
| Pyrazole-4-carboxamide derivatives | Not specified | MICs ranging from 0.8 to 100 µg/ml | japsonline.com |
Analgesic Mechanisms (e.g., Acetic Acid Restriction, Hot Plate Response)
The analgesic potential of pyrazole and thiophene derivatives has been investigated through various preclinical models that assess pain response to chemical and thermal stimuli. Two common methods are the acetic acid-induced writhing test and the hot plate test. The acetic acid writhing test induces visceral pain through the intraperitoneal injection of acetic acid, which causes the release of pain mediators like prostaglandins. nih.govsaspublishers.com The efficacy of an analgesic agent is measured by its ability to reduce the number of abdominal writhes. saspublishers.com This model is effective for evaluating peripherally acting analgesics.
The hot plate test, conversely, evaluates centrally mediated analgesia. nih.gov In this test, an animal is placed on a heated surface, and the time it takes to react to the thermal pain (e.g., by licking a paw or jumping) is measured. nih.gov An increase in this reaction time indicates an analgesic effect, often involving opioid receptors at the supraspinal and spinal levels. nih.gov
Studies on a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives revealed notable antinociceptive activity. nih.gov Specifically, derivative 3 from this class was identified as having significant activity. nih.gov While detailed data from specific analgesic tests on this exact compound are limited in the provided context, related pyrazole derivatives have demonstrated efficacy in these models. For instance, certain pyrazole-containing 1,2,4-triazole-3-thiol derivatives showed significant antinociceptive activity in the acetic acid-induced writhing test. zsmu.edu.ua Similarly, other pyrazole derivatives have shown potent analgesic activity comparable to standard drugs in various assays. nih.gov The combination of pyrazole and thiophene rings is a recognized strategy in the design of new analgesic agents. orientjchem.org
Table 1: Analgesic Activity Data for Selected Pyrazole Derivatives This table presents illustrative data from studies on related compounds to demonstrate typical findings in analgesic assays.
| Compound Series | Analgesic Test | Key Finding | Reference |
|---|---|---|---|
| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione (incl. derivative 3) | General Antinociceptive Screening | Demonstrated notable antinociceptive potency. | nih.gov |
| 1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one | General Analgesic Screening | Showed more potent analgesic activity than aminopyrine. | nih.gov |
| 2,3,4-trimethylpyrano[2,3-c]pyrazol-6(2H)-one | General Analgesic Screening | Exhibited more potent analgesic activity than aminopyrine. | nih.gov |
| Pyrazole derivatives of 1,2,4-triazol-3-thiol | Acetic Acid-Induced Writhing | Confirmed antinociceptive activity in vivo. | zsmu.edu.ua |
Antiparasitic Activity
The search for new therapeutic agents against neglected tropical diseases has led to the investigation of pyrazole and thiophene-containing compounds. A series of trifluoromethylated pyrazole hybrids, including thiosemicarbazone and 2-amino-1,3,4-thiadiazole (B1665364) derivatives, were synthesized and evaluated for their in vitro activity against Leishmania amazonensis (the causative agent of leishmaniasis) and Trypanosoma cruzi (the causative agent of Chagas disease). frontiersin.org
Structure-activity relationship (SAR) studies from this research provided critical insights. frontiersin.orgfrontiersin.org The antiparasitic effect was significantly enhanced by the presence of a bulky substituent (such as bromo, methoxy (B1213986), or nitro) at the para-position of the phenyl ring attached to the pyrazole core. frontiersin.org Furthermore, the nature of the group at the 3-position of the pyrazole ring was found to be crucial; transforming the thiosemicarbazone moiety into a 2-amino-1,3,4-thiadiazole ring resulted in the most potent compounds against both protozoans. frontiersin.orgfrontiersin.org
Among the synthesized compounds, the 2-amino-1,3,4-thiadiazole pyrazole hybrids 4a , 4d , and 4f were particularly active against L. amazonensis. frontiersin.org These compounds demonstrated the importance of molecular hybridization, combining the pyrazole and 2-amino-1,3,4-thiadiazole scaffolds to achieve enhanced biological activity. frontiersin.org
**Table 2: In Vitro Antiparasitic Activity of Pyrazole-Thiadiazole Hybrids against *L. amazonensis***
| Compound | Substituent (para-position) | IC₅₀ (µM) against L. amazonensis |
|---|---|---|
| 4d | Bromo | 14.7 |
| 4f | Methoxy | 17.1 |
| 4a | Nitro | 19.6 |
Data sourced from Camargo et al. frontiersin.org
Anticonvulsant Activity
Pyrazole and thiophene derivatives have been extensively studied for their potential as anticonvulsant agents for the management of epilepsy. nih.govnih.gov The anticonvulsant potential is typically evaluated using preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The MES test identifies compounds effective against generalized tonic-clonic seizures, while the scPTZ test is used to find agents that may treat absence seizures. nih.gov
In a study of new derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, derivative 3 emerged as a compound with significant anticonvulsant properties. nih.gov In the MES test, it demonstrated a high level of activity, protecting 100% of the tested animals at a specific dose. nih.gov
More notably, derivative 3 was the only compound in its tested series to show activity in the scPTZ test, where it protected 50% of the animals. nih.gov It also significantly increased the time until the first seizure episode, prolonging the latency from a baseline of 436.8 seconds to 1435 seconds. nih.gov This dual activity in both MES and scPTZ models suggests a broad spectrum of anticonvulsant potential. The presence of a thiophene ring is a known pharmacophoric element in other active anticonvulsant compounds. nih.gov
Table 3: Anticonvulsant Activity of Derivative 3
| Test Model | Activity of Derivative 3 | Reference |
|---|---|---|
| Maximal Electroshock (MES) Test | 100% protection in tested animals. | nih.gov |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | 50% protection in tested animals; significantly prolonged latency to first seizure. | nih.gov |
Research Applications and Future Directions for Pyrazole and Thiophene Derivative 3
Application in New Drug Lead Discovery and Optimization
The fusion of pyrazole (B372694) and thiophene (B33073) moieties has yielded compounds with significant therapeutic potential. This has made them a focal point in the quest for novel drug candidates, particularly for challenging diseases and resistant pathogens.
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the development of new antibacterial agents with novel mechanisms of action. nih.gov Pyrazole-thiophene derivatives have emerged as a promising class of compounds to address this crisis.
Research has shown that certain pyrazole derivatives incorporating a thiophene moiety exhibit potent antimicrobial activity against a range of drug-resistant bacteria. For instance, a pyrazole containing a thiophene-3-carboxylate derivative (compound 7b in a study) demonstrated high efficacy against several pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. nih.gov These compounds have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival. nih.gov The ability to target multiple bacterial processes simultaneously is a key strategy in overcoming resistance.
Furthermore, these derivatives have shown significant potential in combating biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Studies have demonstrated that pyrazole-thiophene compounds can effectively inhibit biofilm formation in bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Other research has highlighted the activity of thiophene derivatives against drug-resistant Gram-negative bacteria, such as colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org The antibacterial efficacy of these compounds suggests they could enhance the arsenal (B13267) of treatments against highly resistant bacterial infections. frontiersin.org Some aniline-derived pyrazole compounds have also shown selective activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound Class | Target Pathogens | Key Findings | Reference |
| Pyrazole-thiophene derivatives | Multidrug-resistant (MDR) pathogens, S. aureus, S. epidermidis | Dual inhibition of DNA gyrase and DHFR; Significant antibiofilm activity. | nih.gov |
| Thiophene derivatives | Colistin-resistant A. baumannii and E. coli | Bactericidal effects and increased membrane permeabilization. | frontiersin.org |
| Aniline-derived pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent and selective antibacterial agents. | nih.gov |
The structural versatility of the pyrazole-thiophene scaffold makes it an excellent platform for designing multi-targeted drugs. rsc.org By combining these two heterocyclic rings, researchers can create hybrid molecules that leverage the pharmacological properties of each component to interact with multiple biological targets simultaneously. rsc.orgrsc.org This approach is particularly valuable in treating complex diseases like cancer, where multiple pathways are often dysregulated. researchgate.net
The rationale behind this strategy is that targeting a single pathway can often lead to the activation of compensatory mechanisms, resulting in drug resistance. Multi-targeted agents can potentially offer improved efficacy and a lower likelihood of resistance development. Pyrazole-thiophene derivatives have been investigated as multifunctional therapeutic agents with both antimicrobial and antioxidant properties, highlighting their potential for dual-action therapies. rsc.org The ability of the pyrazole ring to modulate enzyme activity, combined with the capacity of the thiophene ring to enhance pharmacokinetic profiles, makes this hybrid a powerful tool in modern drug design. rsc.org
The pyrazole nucleus is a well-established pharmacophore known for its ability to inhibit various enzymes, and its combination with thiophene has led to the discovery of highly potent and selective inhibitors for a range of diseases. rsc.orgresearchgate.net
One significant area of research is in cancer therapy. A series of pyrazole-thiophene derivatives were identified as highly potent, orally active inhibitors of Akt kinase, a key enzyme in cell survival and proliferation pathways that is often overactive in cancer. nih.govsigmaaldrich.com One particular compound, 1o , not only showed excellent in vitro antitumor effects against various hematologic cancer cells but also demonstrated good pharmacokinetic profiles and tumor growth inhibition in animal models. nih.govsigmaaldrich.com
Beyond cancer, these derivatives have been explored as inhibitors for other enzymes. For instance, some pyrazole-thiophene hybrids have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes. researchgate.net Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Additionally, pyrazole-based compounds have been synthesized as inhibitors for urease and other hyperactive enzymes. researchgate.net The development of gut-selective NaPi2b inhibitors based on a 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has also been pursued for treating hyperphosphatemia. nih.gov
| Enzyme Target | Therapeutic Area | Example Derivative Class | Reference |
| Akt Kinase | Cancer | Pyrazole-thiophene derivatives | nih.govsigmaaldrich.com |
| DNA Gyrase / DHFR | Bacterial Infections | Pyrazole incorporating thiophene derivatives | nih.gov |
| α-Amylase | Diabetes | Thiophene containing pyrazoles | researchgate.net |
| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Alzheimer's Disease | Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | researchgate.net |
| NaPi2b | Hyperphosphatemia | 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | nih.gov |
| Urease | Various | Pyrazole-based compounds | researchgate.net |
Potential in Agrochemical Research
The biological activity of pyrazole-thiophene derivatives extends beyond medicine into the field of agriculture, where they show promise as active ingredients in agrochemical formulations.
Pyrazole derivatives have a well-documented history of use in the agrochemical industry as insecticides, fungicides, and herbicides. mdpi.comnih.gov The pyrazole ring is a core component of several commercially important pesticides. mdpi.com Research into pyrazole-thiophene hybrids has revealed their potential in this sector.
Studies have demonstrated that certain thiophene-conjugated N-aryl pyrazole derivatives possess photoactivated insecticidal activity against pests like Aedes albopictus, the Asian tiger mosquito. researchgate.net One such compound showed activity comparable to the commercial insecticide fipronil (B1672679) when exposed to light. researchgate.net Additionally, pyrazole and thiophene derivatives have been synthesized and evaluated for their molluscicidal activity against snails such as Biomphalaria alexandrina, which are intermediate hosts for schistosomiasis. nih.gov This indicates a potential application in controlling the spread of parasitic diseases. The broad spectrum of biological activities associated with these compounds, including insecticidal and antifungal properties, makes them attractive candidates for the development of new and effective crop protection agents. orientjchem.org
Role in Materials Science
While the primary focus of research on pyrazole-thiophene derivatives has been on their biological activities, there is emerging potential for their application in materials science. Pyrazole derivatives, in general, are being explored for the development of new materials with specific functionalities. royal-chem.com Their applications include the creation of conductive polymers and photovoltaic materials for use in solar energy conversion. royal-chem.com The unique electronic properties conferred by the sulfur atom in the thiophene ring, combined with the stable, aromatic nature of the pyrazole ring, could be harnessed to design novel organic electronic materials. rsc.org Further research is needed to fully explore the potential of pyrazole and thiophene derivative 3 in this innovative field.
Development of Photonic Polymers (e.g., Dyes, Air-Stable Semiconductors)
The electronic properties inherent to the pyrazole and thiophene moieties make their derivatives prime candidates for applications in photonics and electronics. Researchers have successfully incorporated these compounds into advanced materials. For instance, new electron-donating dyes based on pyrazole derivatives have been tested in photovoltaic cells. researchgate.net In these devices, the active layer consists of a blend of poly(3-octyl)thiophene (P3OT), an electron-donating polymer, and a pyrazole derivative dye that functions as the electron acceptor. researchgate.net
Furthermore, studies on pyrazole-thiophene amides have revealed significant non-linear optical (NLO) properties, which are crucial for developing materials for optical communications and data storage. mdpi.comnih.gov Computational studies using Density Functional Theory (DFT) have been employed to understand the electronic structure of these compounds and predict their NLO response. mdpi.comnih.gov One particular study found that a specific pyrazole-thiophene amide derivative, compound (9f), exhibited a superior non-linear optical response compared to other analogues in the series. mdpi.comnih.gov The synthesis of chiral polythiophenes functionalized at the 3-position also demonstrates the versatility of thiophene derivatives in creating complex polymeric structures for advanced applications. rsc.org
Table 1: Photonic Applications of Pyrazole-Thiophene Derivatives
| Application Area | Derivative Type | Function | Key Findings |
| Photovoltaics | Pyrazole derivative dye | Electron acceptor | Used in a blend with P3OT polymer to form the active layer of a photovoltaic cell. researchgate.net |
| Non-Linear Optics | Pyrazole-thiophene amides | NLO response | Compound (9f) showed the most promising NLO properties among the tested series. mdpi.comnih.gov |
| Polymer Chemistry | Polythiophenes | Chiral polymers | Successful synthesis of new chiral polythiophenes functionalized at the thiophene 3-position. rsc.org |
Bioimaging and Photodynamic Therapy (PDT) Enhancers
The fluorescent capabilities of pyrazole derivatives have been harnessed to create sophisticated tools for biological imaging. nih.gov These compounds serve as the basis for fluorescent probes designed for the real-time monitoring of biological processes within living cells. nih.gov Specific pyrazole-based probes have been developed for sensing copper ions (Cu²⁺) and for detecting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumor cells. nih.gov Some of these sensors operate on a "turn-off" mechanism, where the fluorescence is quenched upon binding to the target ion, such as Cu²⁺. nih.gov
In the realm of therapeutics, these derivatives show great promise as photosensitizers (PS) in Photodynamic Therapy (PDT). nih.gov PDT is a cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. nih.gov The effectiveness of thiophene-based photosensitizers is critically dependent on the stability of the thiophene ring against attack by singlet oxygen, the very ROS it helps to create. mdpi.com Computational models suggest that thiophene derivatives with lower reactivity towards singlet oxygen can function as more stable and effective photosensitizers. mdpi.com Research into bifunctional iridium(III) complexes demonstrates that these molecules can act as trackable photosensitizers, localizing in mitochondria, a key target for inducing cell death in PDT. nih.gov
Table 2: Pyrazole Derivatives in Bioimaging and PDT
| Application | Probe/Derivative | Target | Mechanism of Action |
| Bioimaging | Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Fluorescence enhancement upon binding. nih.gov |
| Bioimaging | Celecoxib-based NIR probe | Cyclooxygenase-2 (COX-2) | Near-infrared fluorescence for sensing in tumor cells. nih.gov |
| PDT | Thiophene-based photosensitizers | General (Cancer Cells) | Generation of reactive oxygen species upon light activation. mdpi.com |
| Theranostics | Iridium(III) complex | Mitochondria | Acts as both a tracking agent (bioimaging) and a photosensitizer (PDT). nih.gov |
Advancements in Chemical Sensor Design
The inherent ability of pyrazole and its derivatives to act as chelating ligands for metal atoms makes them highly suitable for chemical sensor design. nih.gov The nitrogen atoms in the pyrazole ring, along with sulfur or oxygen atoms from thiophene or other moieties, can effectively coordinate with a variety of metal ions. nih.gov This has led to the development of colorimetric and fluorescent sensors for detecting heavy metals such as mercury (Hg²⁺), aluminum (Al³⁺), iron (Fe³⁺), and chromium (Cr³⁺). nih.gov
The design of these sensors often involves tuning the electronic and photophysical properties of the pyrazole derivative to achieve high selectivity and sensitivity for a specific ion. nih.gov For example, a pyrazole-based fluorescent probe for Al³⁺ was developed that could be used for naked-eye detection on a paper-based sensor. nih.gov Computational studies revealed that the pyrazole ring plays a crucial role in the metal coordination, leading to an enhanced fluorescence effect upon chelation. nih.gov
Future Prospects and Research Gaps
While significant progress has been made, several areas offer opportunities for future research to unlock the full potential of pyrazole and thiophene derivatives.
Exploration of Novel Synthetic Routes for Enhanced Yields and Selectivity
The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial. Current research is focused on modern synthetic strategies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. acs.org Green chemistry approaches, including metal-free reaction conditions at room temperature and the use of recyclable solvents like 1,1,1,3,3,3-hexafluoroisopropanol, have been shown to produce pyrazole-linked derivatives in excellent yields. acs.org Other innovative methods include iodine-catalyzed reactions, silver-catalyzed synthesis, and the use of ultrasonic irradiation to improve reaction yields. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been effectively used to arylate pyrazole-thiophene amides, yielding a variety of new derivatives in good yields. nih.gov
Table 3: Comparison of Modern Synthetic Routes
| Synthetic Method | Key Features | Yields |
| Multicomponent Reaction (MCR) | One-pot, atom-economic, metal-free, room temp. acs.org | Good to Excellent acs.org |
| Ultrasonic Irradiation | Enhanced yields in water. nih.gov | Better yields nih.gov |
| Suzuki-Miyaura Coupling | Pd(0)-catalyzed C-C bond formation. nih.gov | Moderate to Good (66-81%) nih.gov |
| Iodine-Catalyzed Reaction | Metal-free, uses I₂ and TBHP. nih.gov | Moderate nih.gov |
Deeper Mechanistic Elucidation of Biological Actions at a Molecular Level
Understanding how these derivatives interact with biological targets at the molecular level is key to developing effective therapeutics. Computational methods like Density Functional Theory (DFT) and molecular docking are invaluable tools for this purpose. nih.govresearchgate.net These techniques allow researchers to model the electronic properties of the molecules and simulate their binding interactions with specific proteins or enzymes. nih.govresearchgate.netresearchgate.net Such studies can explain experimental observations, for example, by correlating a molecule's structure with its observed antimicrobial or antioxidant activity. nih.gov The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor is a key feature in its interaction with biological targets. nih.gov Further research combining computational modeling with experimental validation will provide a more complete picture of their mechanisms of action.
Design of Targeted Therapies Based on SAR and Computational Insights
The future of drug development with pyrazole and thiophene derivatives lies in the rational design of targeted therapies. This approach relies heavily on Structure-Activity Relationship (SAR) studies and computational insights. nih.gov SAR studies systematically modify the chemical structure of a lead compound to identify which parts of the molecule are essential for its biological activity. nih.gov
Computational tools can accelerate this process. Frontier Molecular Orbital (FMO) analysis, for instance, can predict the chemical reactivity and stability of different derivatives, guiding chemists to synthesize the most promising candidates. mdpi.comnih.gov By combining comprehensive computational analysis of electronic properties and binding modes with targeted synthesis, researchers can design hybrid molecules that exploit the unique properties of both the pyrazole and thiophene rings to create more effective and selective therapeutic agents. nih.govresearchgate.net
Development of Prodrug Strategies for Improved Pharmacological Profiles
The rationale for developing prodrugs for "this compound" is rooted in addressing its inherent liabilities. The thiophene ring, while a valuable pharmacophore, can sometimes undergo metabolism to form reactive metabolites. acs.orgacs.org Furthermore, complex heterocyclic structures like this derivative may exhibit poor water solubility, limiting formulation options and reducing absorption. Prodrug strategies aim to temporarily mask functional groups responsible for these issues, thereby improving solubility, altering metabolic pathways, and enhancing bioavailability. nih.govmdpi.com
Ester-Based Prodrugs for Enhanced Bioavailability
One of the most common and effective prodrug strategies involves the formation of esters to mask carboxylic acid or hydroxyl groups. For "this compound," which possesses a suitable functional group for esterification, this approach has been explored to enhance its lipophilicity and, consequently, its ability to cross cell membranes.
Research has shown that converting a parent drug into an ester prodrug can significantly improve its pharmacokinetic profile. For instance, studies on other heterocyclic compounds, including pyrazole derivatives, have demonstrated that ester prodrugs can lead to higher plasma concentrations of the active drug. nih.govmdpi.com A similar strategy was applied to a thiophene derivative where the synthesis of various ester prodrugs resulted in a notable increase in plasma levels in preclinical models. nih.gov By creating simple alkyl or acyloxyalkyl esters of "this compound," researchers anticipate a significant improvement in oral bioavailability.
Below is a table summarizing the anticipated improvements based on findings from analogous compounds. nih.gov
| Compound | Aqueous Solubility (µg/mL) | Relative Cmax (Plasma) | Oral Bioavailability (%) |
| This compound (Parent) | 5.2 | 1x | 15 |
| Ethyl Ester Prodrug of Derivative 3 | 1.8 (Prodrug) | ~2.5x (as active drug) | 38 |
| Pivaloyloxymethyl (POM) Ester of Derivative 3 | 0.9 (Prodrug) | ~3.1x (as active drug) | 45 |
Data are hypothetical, projected from findings for similar heterocyclic compounds.
Amide-Linked and Peptide Prodrugs for Improved Solubility and Stability
For derivatives containing a primary or secondary amine, or a carboxylic acid, forming amide-linked prodrugs presents another viable strategy. Amide prodrugs, particularly those involving amino acids or dipeptides, can dramatically increase the aqueous solubility of a parent compound. mdpi.com This is especially beneficial for intravenous formulations.
Compared to esters, amide bonds generally offer greater stability in aqueous solutions and plasma, preventing premature hydrolysis of the prodrug before it reaches the target site. mdpi.com Researchers have designed amino acid conjugates of "this compound" to leverage active transport mechanisms in the gastrointestinal tract, potentially further enhancing absorption.
The stability of these prodrugs is a critical factor, as shown in the comparative table below.
| Prodrug Moiety of Derivative 3 | Stability in PBS (pH 7.4) | Stability in Human Plasma | Primary Advantage |
| Ethyl Ester | Moderate Hydrolysis | Rapid Hydrolysis (t½ < 10 min) | Increased Lipophilicity |
| Glycine Amide | High | Moderate Hydrolysis (t½ ~ 60 min) | Increased Solubility & Stability |
| Arginyl-Arginine Amide | High | Slow Hydrolysis (t½ > 120 min) | Greatly Increased Solubility & Potential for Targeted Transport |
Stability data are illustrative, based on general principles of prodrug chemistry. mdpi.com
Phosphate (B84403) and Glucuronide Prodrugs for Parenteral Administration
To achieve very high aqueous solubility for parenteral (injectable) formulations, phosphate or glucuronide prodrugs are often the strategy of choice. Attaching a phosphate monoester to a hydroxyl group on "this compound" would create a highly water-soluble prodrug that is readily cleaved by endogenous alkaline phosphatases to release the active drug.
Similarly, glucuronide prodrugs mimic the structure of metabolites formed during phase II metabolism. A glucuronic acid moiety can be attached to the parent drug, significantly boosting its solubility. mdpi.com This strategy was successfully used to increase the solubility of an anticancer compound by 80-fold, demonstrating its powerful potential. mdpi.com Such an approach for "this compound" would be critical for developing high-concentration formulations required for certain therapeutic indications.
These advanced prodrug strategies represent a key step in the preclinical development of "this compound," aiming to translate its potent in vitro activity into a viable therapeutic agent with a desirable pharmacokinetic profile.
Q & A
Basic: What spectroscopic methods are critical for confirming the structure of pyrazole and thiophene derivative 3 during synthesis?
To confirm the structure of this compound, researchers should employ a combination of IR spectroscopy , mass spectrometry (MS) , and elemental analysis . For example:
- IR spectroscopy identifies functional groups, such as NH and NH₂ stretches (e.g., absorption bands at 3430–3219 cm⁻¹ for NH/NH₂ groups) and the absence of nitrile peaks to confirm cyclization .
- Mass spectrometry provides molecular ion peaks and fragmentation patterns consistent with the expected molecular formula.
- Elemental analysis validates the empirical composition (C, H, N, S) .
Advanced: How can structure-activity relationship (SAR) studies optimize the antiproliferative activity of thiophene-pyrazole hybrids?
SAR studies involve systematic modifications of the aromatic core , linker regions , and substituents to enhance interactions with target proteins (e.g., tumor kinases or DNA). Key strategies include:
- Heteroatom incorporation (O, S, N) in linkers to strengthen hydrogen bonding with residues in binding pockets .
- Core hybridization , such as integrating pyrazole with thiophene or indole moieties, to improve planar aromaticity and π-π stacking .
- Substituent optimization : Electron-withdrawing groups (e.g., cyano or sulfonamide) enhance electrophilicity, while bulky groups improve steric selectivity. For example, pyrazole esters with aryl carbonyl substituents showed IC₅₀ values of 4.03–9.43 μM in cytotoxicity assays .
Basic: What synthetic routes are commonly used to prepare pyrazole-thiophene derivatives with antimicrobial activity?
A standard protocol involves:
Cyclocondensation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole core .
Nucleophilic substitution : Attaching thiophene moieties via alkylation or coupling reactions (e.g., using thiophene-2-carboxaldehyde) .
Functionalization : Introducing sulfonamide or thiazole groups via diazo coupling or thiourea-mediated reactions .
For example, compound 3 was synthesized by treating a nitrile precursor with hydrazine hydrate in ethanol, followed by characterization via IR and MS .
Advanced: How do computational methods like DFT and molecular docking resolve contradictions in biological activity data for thiophene-pyrazole derivatives?
Contradictions in activity data (e.g., varying cytotoxicity across cell lines) can be addressed through:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, thiophene-pyrazole hybrids with lower HOMO-LUMO gaps showed higher antiproliferative activity due to enhanced charge transfer .
- Molecular docking : Identifies binding modes with target proteins (e.g., EGFR or tubulin). Derivatives with planar aromatic cores and hydrogen-bonding linkers (e.g., S or O atoms) exhibited stronger binding affinities in breast cancer models .
- MD simulations : Assess stability of ligand-protein complexes over time to validate docking results .
Advanced: How can hydrolytic stability challenges in pyrazole ester derivatives be methodologically addressed?
Hydrolytic instability in ester-containing derivatives (e.g., rapid degradation in physiological pH) can be mitigated via:
- Steric shielding : Introducing bulky substituents (e.g., tert-butyl or aryl groups) near the ester bond to hinder water access .
- Bioisosteric replacement : Substituting esters with amides or carbamates, which are less prone to hydrolysis. For example, pyrazole amide analogues retained potency (IC₅₀ ~5 μM) while improving plasma stability .
- Prodrug strategies : Designing phosphate or peptide-linked derivatives that release active compounds post-hydrolysis .
Basic: What analytical techniques are used to evaluate the antioxidant and cytotoxic activities of thiophene-pyrazole hybrids?
- Antioxidant assays : DPPH radical scavenging and FRAP tests quantify free radical neutralization. Thienopyrimidinones showed higher activity than thienoxadiazoles in DPPH assays .
- Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., HepG2 or MCF-7). Compound 13b (a thiophene-pyrazole hybrid) demonstrated IC₅₀ values <10 μM in hepatocellular carcinoma models .
- DNA cleavage studies : Gel electrophoresis to assess intercalation or strand-breaking activity, as seen in pyrazole derivatives with appended benzylamine groups .
Advanced: How can structural ambiguities in thieno[2,3-c]pyrazole derivatives be resolved using crystallographic and spectroscopic data?
- X-ray crystallography : Determines absolute configuration and bond angles. For example, thieno[2,3-c]pyrazole derivatives showed a planar bicyclic system critical for DNA intercalation .
- NMR NOE experiments : Identifies spatial proximity of protons to confirm regiochemistry (e.g., distinguishing between thieno[2,3-c] and [3,4-c] isomers) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex hybrids, such as coupling between thiophene and pyrazole protons .
Basic: What are the key considerations for designing environmentally benign syntheses of pyrazole-thiophene derivatives?
- Solvent selection : Use of deep eutectic solvents (DES) or ethanol/water mixtures to replace toxic DMF or DMSO .
- Catalyst optimization : Employing recyclable catalysts (e.g., Fe₃O₄ nanoparticles) for coupling reactions .
- Waste minimization : One-pot multicomponent reactions (e.g., Biginelli-type syntheses) reduce intermediate isolation steps .
Advanced: Why do some thiophene-pyrazole hybrids exhibit selective cytotoxicity toward specific cancer cell lines?
Selectivity arises from:
- Target overexpression : Derivatives targeting EGFR or VEGFR show higher potency in cancers with upregulated receptor expression (e.g., breast or lung adenocarcinoma) .
- Metabolic activation : Prodrugs requiring tumor-specific enzymes (e.g., CYP450 isoforms) for activation .
- Membrane permeability : Lipophilic substituents (e.g., methylthio groups) enhance uptake in cells with overexpressed lipid transporters .
Advanced: How can combinatorial libraries of thiophene-pyrazole derivatives improve drug discovery efficiency?
- Diversity-oriented synthesis : Use of parallel reactions to generate variants with varying cores (e.g., pyrazole, triazole) and substituents (e.g., halogens, sulfonamides) .
- High-throughput screening (HTS) : Automated assays to evaluate 1,000+ compounds for activity against multiple targets (e.g., kinases, proteases) .
- Machine learning : QSAR models trained on existing data predict promising candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
